Cas no 2248381-17-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate structure
2248381-17-9 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate
CAS No:2248381-17-9
MF:C20H18N2O5S
Molecular Weight:398.432323932648
CID:5849654
PubChem ID:165726276

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate 化学的及び物理的性質

名前と識別子

    • 2248381-17-9
    • EN300-6522566
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate
    • インチ: 1S/C20H18N2O5S/c1-12(2)21-17(23)11-28-16-10-6-5-9-15(16)20(26)27-22-18(24)13-7-3-4-8-14(13)19(22)25/h3-10,12H,11H2,1-2H3,(H,21,23)
    • InChIKey: YPTWLIKLINQQLR-UHFFFAOYSA-N
    • SMILES: S(CC(NC(C)C)=O)C1C=CC=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 398.09364285g/mol
  • 同位素质量: 398.09364285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 614
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 118Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6522566-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate
2248381-17-9 95.0%
0.25g
$393.0 2025-03-14
Enamine
EN300-6522566-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate
2248381-17-9 95.0%
1.0g
$428.0 2025-03-14
Enamine
EN300-6522566-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate
2248381-17-9 95.0%
10.0g
$1839.0 2025-03-14
Enamine
EN300-6522566-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate
2248381-17-9 95.0%
0.5g
$410.0 2025-03-14
Enamine
EN300-6522566-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate
2248381-17-9 95.0%
0.1g
$376.0 2025-03-14
Enamine
EN300-6522566-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate
2248381-17-9 95.0%
5.0g
$1240.0 2025-03-14
Enamine
EN300-6522566-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate
2248381-17-9 95.0%
2.5g
$838.0 2025-03-14
Enamine
EN300-6522566-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate
2248381-17-9 95.0%
0.05g
$359.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoateに関する追加情報

Exploring the Properties and Applications of 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-{[(Propan-2-Yl)Carbamoyl]Methyl}Sulfanyl Benzoate

The compound with CAS No 2248381-17-9, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(propan-2-yl)carbamoyl]methyl}sulfanyl benzoate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoate group attached to a sulfanyl methyl carbamate moiety and an isoindole ring system. The isoindole ring system is particularly notable for its aromatic properties and potential applications in drug design.

Recent studies have highlighted the importance of isoindole derivatives in the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that isoindole-containing compounds exhibit promising anti-tumor and anti-inflammatory activities. The presence of the sulfanyl group in this compound further enhances its potential as a bioactive molecule, as sulfur-containing compounds are often associated with antioxidant and anti-cancer properties.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the isoindole core. This is followed by functionalization to introduce the sulfanyl methyl carbamate group and the benzoate ester moiety. The reaction conditions are critical in ensuring high yields and purity, with researchers often employing catalytic methods or microwave-assisted synthesis to optimize the process.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical reactions and analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological activity of this compound has been extensively studied in vitro and in vivo models. Recent findings suggest that it may act as a modulator of certain cellular pathways involved in inflammation and cancer progression. For example, studies conducted at the University of California have shown that this compound inhibits the activity of cyclooxygenase (COX)-2, an enzyme associated with inflammation and pain.

In addition to its potential therapeutic applications, this compound has also been explored for its role in materials science. Its aromatic structure and functional groups make it a candidate for use in the development of advanced materials such as organic semiconductors or sensors. Researchers at MIT have investigated its electronic properties, suggesting that it could be used in thin-film transistor applications due to its high charge carrier mobility.

The environmental impact of this compound is another area of interest. Studies have shown that it degrades relatively quickly under aerobic conditions, reducing its potential to accumulate in ecosystems. However, further research is needed to fully understand its environmental fate and toxicity profile.

In conclusion, the compound with CAS No 2248381-17-9 represents a fascinating example of how complex organic molecules can be designed for diverse applications across multiple disciplines. Its unique structure, coupled with recent advances in synthetic methods and biological studies, positions it as a promising candidate for future innovations in medicine and materials science.

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